![molecular formula C15H12N2O2 B2939791 (Z)-N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide CAS No. 196873-86-6](/img/structure/B2939791.png)
(Z)-N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide
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Overview
Description
(Z)-N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide, also known as BFA, is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. BFA is a synthetic compound that is used in various biological and biochemical studies, including cell biology, immunology, and cancer research.
Scientific Research Applications
Antiviral Activity
A study identified a structurally similar compound, SBI-0090799, which inhibits Zika virus (ZIKV) replication by blocking the formation of the membranous replication compartment. This discovery underscores the potential of enamide compounds in developing treatments for viral infections like Zika, showcasing the importance of chemical scaffolds in antiviral research (Riva et al., 2021).
Synthetic Chemistry Applications
Enamides, including compounds similar to "(Z)-N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide," are pivotal in synthetic chemistry for producing geometrically defined enamides with high selectivity. These compounds serve as bioactive pharmacophores in natural products and are increasingly utilized in asymmetric synthesis for incorporating nitrogen functionality. This highlights their versatility and importance in the synthesis of complex molecules (Trost, Cregg, & Quach, 2017).
Material Science
The compound and its derivatives have applications in material science, particularly in the synthesis of functional polymers and polyamides. For instance, N-substituted maleimide adducts of furan, related to the enamide family, are utilized in the reverse Diels-Alder reaction to produce maleimides, which are critical in developing high-performance materials (Narita, Teramoto, & Okawara, 1971).
Photocatalysis
Research on heterojunctions like Cu2O/TiO2 and Bi2O3/TiO2, which absorb a significant portion of visible light, indicates the potential for photocatalytic applications, including water decontamination. Although not directly involving "(Z)-N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide," this research underscores the broader utility of furan derivatives in environmental applications (Bessekhouad, Robert, & Weber, 2005).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . The SM coupling reaction involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry .
Mode of Action
In the context of sm coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that the compound could potentially be involved in sm coupling reactions, which are widely used in the synthesis of complex organic molecules .
Result of Action
Given its potential involvement in sm coupling reactions, it could play a role in the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry .
Action Environment
It’s worth noting that the conditions under which sm coupling reactions occur are exceptionally mild and tolerant to various functional groups .
properties
IUPAC Name |
N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-10-13(9-14-7-4-8-19-14)15(18)17-11-12-5-2-1-3-6-12/h1-9H,11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHOWOVDVQOHCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide |
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